molecular formula C6H11BrO2 B109950 Isobutyl bromoacetate CAS No. 59956-48-8

Isobutyl bromoacetate

Cat. No. B109950
CAS RN: 59956-48-8
M. Wt: 195.05 g/mol
InChI Key: UOUQDZFAJUNYQQ-UHFFFAOYSA-N
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Description

Isobutyl bromoacetate is a chemical compound . It contains a total of 19 bonds, including 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 aliphatic ester . Its molecular formula is C6H11BrO2 .


Synthesis Analysis

The synthesis of an ester, such as this compound, can be accomplished in several ways . One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .


Molecular Structure Analysis

The this compound molecule contains a total of 19 bonds. There are 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 aliphatic ester . Its molecular formula is C6H11BrO2 .


Chemical Reactions Analysis

Esterification reactions are industrially important . In this process, an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . The products of these reactions, esters, are commonly used in various chemical industries .

Scientific Research Applications

Synthesis of Complex Organic Compounds

Isobutyl bromoacetate is utilized in the synthesis of complex organic compounds. For instance, it's used in the synthesis of N-isobutyl-4,5-epoxy-2(E)-decenamide, a naturally occurring amide alkaloid isolated from Piper nigrum, which involves a multi-step process starting with octanal and 2-bromoacetic acid (Gupta et al., 2013). This demonstrates its role in constructing intricate molecular structures.

Chemoselective Transesterification

This compound plays a significant role in chemoselective transesterification processes. For example, isoxazoles undergo chemoselective transesterification when treated with alkyl bromoacetate–Zn in tetrahydrofuran at reflux, showcasing its versatility as a reagent (Coşkun & Er, 2003).

Environmental Impact Studies

Research on the environmental impact of bromoacetic acids, including this compound, is crucial. A study on the ecotoxicology of bromoacetic acid on estuarine phytoplankton as a proxy for ecosystem productivity highlights the importance of understanding its environmental effects (Gordon, Richardson, & Pinckney, 2015).

Development of Novel Antimycobacterial Agents

This compound contributes to the development of novel antimycobacterial agents. The domino reactions of pyridine/isoquinoline and bromoacetonitrile/ethyl bromoacetate result in the synthesis of compounds with significant antimycobacterial activity, indicating its potential in medical research (Muthusaravanan, Perumal, Yogeeswari, & Sriram, 2010).

Investigation of Microbial Resistance Mechanisms

This compound is used in studies investigating microbial resistance mechanisms. A study using bromoacetate as a model for selective pressures imposed by antibiotics identified genes in Escherichia coli that confer survival in its presence, contributing to our understanding of bacterial resistance (Desai & Miller, 2010).

Synthetic Methods Improvement

Improvements in synthetic methods involving this compound are ongoing. For instance, the synthesis of tert-butyl bromoacetate from bromoacetic acid and isobutene, using Amberlyst 15 as a catalyst, demonstrates advancements in production efficiency and yield (Yuan, 2013).

Fluorescent Properties for Zinc Detection

The compound is also instrumental in studying fluorescent properties for zinc detection. The synthesis and study of fluorescent properties of analogues of the zinc(II) specific fluorophore zinquin ester, involving isobutyl chains, highlight its application in analytical chemistry (Kimber et al., 2000).

Future Directions

Future studies could focus on microbial engineering for the production of isobutanol, a biofuel that could potentially replace gasoline . This could involve improving naturally isolated or non-natural microbial hosts for the enhanced production of isobutanol by utilizing different renewable resources . Another future direction could be the development of cell-free systems for biofuel production, which could potentially exceed the production metrics of even highly developed ethanol fermentation processes .

Mechanism of Action

Target of Action

It is known to be a common alkylating agent , which suggests that it may interact with various biological molecules, such as proteins and nucleic acids, by transferring its alkyl group.

Mode of Action

Isobutyl bromoacetate, as an alkylating agent, can donate an alkyl group to its target molecules. This alkylation can lead to changes in the target molecule’s structure and function, potentially altering its activity or interactions with other molecules .

Biochemical Pathways

For instance, alkylation of DNA can lead to mutations, while alkylation of proteins can affect their function .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with. As an alkylating agent, it could potentially cause a wide range of effects, from altering protein function to causing DNA damage .

properties

IUPAC Name

2-methylpropyl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-5(2)4-9-6(8)3-7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUQDZFAJUNYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334774
Record name Isobutyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59956-48-8
Record name Isobutyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpropyl 2-bromoacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

41 g (0.2 mol) of bromoacetyl bromide are dissolved in 400 ml of tetrahydrofuran, and a mixture of 36 ml of triethylamine and 15 g of sec-butanol, dissolved in 20 ml of tetrahydrofuran, is added at 20° C. The mixture is stirred at 20° C. for 8 hours and extracted using water/methylene chloride. After drying, rotary evaporation and distillation, 13.9 g (36% of theory) of 2-methyl-propyl bromoacetate are obtained.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
400 mL
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solvent
Reaction Step One
Quantity
36 mL
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reactant
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15 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Over a period of 6-8 hours there was added dropwise 1 M of bromoacetyl bromide to a stirred solution of 1 M of isobutyl alcohol, 1 M of dimethylaniline and 200 ml of anhydrous ether. The solution was kept just below boiling by adjusting the rate of addition and by occasional cooling in an ice bath. After complete addition, the mixture was stirred overnight at room temperature. Water (100 ml) was added and the mixture stirred until all of the precipitate had dissolved. The layers were separated and the ether layer was washed with 100 ml portions of 10% sulfuric acid until neutralization of the washings resulted in a clear solution. The washed ether solution was dried over anhydrous sodium sulfate and after removal of the drying agent and solvent the residue was distilled in vacuo. The recovered product had a bp / 14 mm = 72° - 76° C, n25 = 1.4468.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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